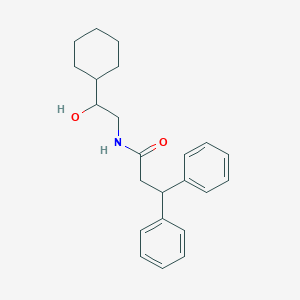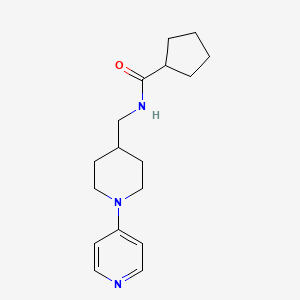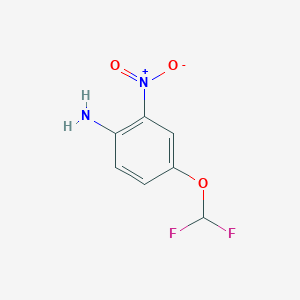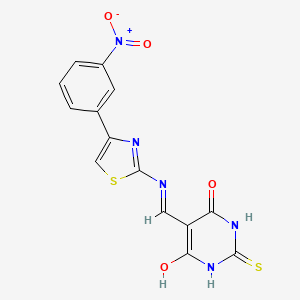![molecular formula C20H19ClF3N3O3 B2914166 N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1093680-97-7](/img/structure/B2914166.png)
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClF3N3O3 and its molecular weight is 441.84. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathway Studies
Compounds with structural similarities to the specified molecule have been studied for their metabolic pathways in both human and rat liver microsomes. For instance, research on chloroacetamide herbicides and their metabolites highlights the metabolic transformations these compounds undergo, revealing potential mechanisms of action and metabolism that could be relevant to the compound . Understanding these pathways is crucial for assessing the environmental and health impacts of such chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial and Antifungal Applications
Derivatives of quinoxaline, a core structure that might share similarities with the target compound, have shown potent antibacterial and antifungal properties. The design and synthesis of such compounds involve modifications that aim to enhance their activity against specific microbial strains, suggesting potential applications in developing new antimicrobial agents. These studies highlight the versatility of quinoxaline derivatives in drug development, suggesting that the compound could also have similar applications (Kumar, Kumar, Drabu, & Minhaj, 2013).
Anticancer Research
The exploration of quinoxaline derivatives extends to anticancer research, where modifications to the chemical structure are evaluated for their efficacy against cancer cell lines. This area of study is significant for identifying new therapeutic agents that can target specific mechanisms involved in cancer progression. The research on acetamide derivatives affording potential anticancer agents demonstrates the ongoing efforts to harness the chemical diversity of these compounds for therapeutic purposes (Ahmed et al., 2018).
Antiplasmodial Properties
Another interesting area of application is the development of compounds with antiplasmodial properties, which are essential for malaria treatment. The synthesis and evaluation of certain acetamide derivatives have shown potential in vitro antiplasmodial properties, underscoring the importance of chemical synthesis in contributing to the fight against malaria (Mphahlele, Mmonwa, & Choong, 2017).
Propiedades
IUPAC Name |
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O3/c1-10-7-14-15(8-11(10)2)27-18(29)16(26-14)9-17(28)25-12-3-5-13(6-4-12)30-20(23,24)19(21)22/h3-8,16,19,26H,9H2,1-2H3,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIOHGEBQLMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)


![N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B2914089.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)
![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2914095.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)
![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)
![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2914106.png)